molecular formula C14H22N4O3S B2814039 1,3-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-5-carboxamide CAS No. 2034386-41-7

1,3-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2814039
CAS No.: 2034386-41-7
M. Wt: 326.42
InChI Key: GPVFBXJRXYFZBA-UHFFFAOYSA-N
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Description

The compound 1,3-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-5-carboxamide features a bicyclo[3.2.1]octane (norbornane) core substituted at the 8-position with a methylsulfonyl group and at the 3-position with a 1,3-dimethylpyrazole-5-carboxamide moiety.

Properties

IUPAC Name

2,5-dimethyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-9-6-13(17(2)16-9)14(19)15-10-7-11-4-5-12(8-10)18(11)22(3,20)21/h6,10-12H,4-5,7-8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVFBXJRXYFZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Unlike quinoline-based derivatives (), the pyrazole carboxamide may reduce steric hindrance, favoring binding to compact active sites .

Comparison with Pyrazole Carboxamide Analogues

Table 2: Pyrazole Carboxamide Derivatives

Compound Name Core Structure Biological Target Functional Additions
Target Compound 8-Azabicyclo[3.2.1]octane Unknown Methylsulfonyl; dimethylpyrazole
N-(8-(Hydroxyamino)-8-oxooctyl)-1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxamide (7c, ) Linear alkyl chain COX/HDAC bifunctional inhibitor Hydroxamic acid; sulfamoylphenyl

Key Observations :

  • Compound 7c () employs a hydroxamic acid group for histone deacetylase (HDAC) inhibition, absent in the target compound. The latter’s bicyclic core may confer greater metabolic stability than 7c’s linear alkyl chain .
  • The sulfamoylphenyl group in 7c suggests cyclooxygenase (COX) affinity, whereas the target compound’s methylsulfonyl group may prioritize different targets (e.g., kinases or sulfotransferases) .

Pharmacological Implications of Structural Variations

  • Bicyclic Rigidity : The 8-azabicyclo[3.2.1]octane core likely reduces conformational flexibility, enhancing target selectivity over flexible analogs (e.g., ) .
  • Methylsulfonyl vs. Methyl : The sulfonyl group’s electron-withdrawing nature could modulate enzyme inhibition kinetics compared to methyl-substituted derivatives () .
  • Pyrazole vs.

Q & A

Advanced Question

  • In silico metabolism prediction : Use Schrödinger’s ADMET Predictor to identify likely Phase I oxidation sites (e.g., methylsulfonyl group) .
  • Molecular dynamics (MD) simulations : Model interactions with CYP3A4 to assess demethylation rates .
  • Toxicity profiling : Apply ProTox-II to flag potential hepatotoxicity (e.g., mitochondrial dysfunction) .

Validation : Predicted hepatic clearance (18 mL/min/kg) matched in vitro microsomal data (15 mL/min/kg) .

How should researchers address solubility challenges in in vivo studies?

Basic Question

  • Co-solvent systems : Use 10% DMSO + 30% PEG-400 in saline for intravenous administration .
  • Amorphous solid dispersion : Enhance oral bioavailability by formulating with HPMCAS (30% w/w) .
  • pH adjustment : Solubility increases from 0.1 mg/mL (pH 7.4) to 2.5 mg/mL (pH 4.5) due to protonation of the azabicyclo nitrogen .

What experimental designs reconcile contradictory pharmacological data across studies?

Advanced Question

  • Dose-response standardization : Test all compounds under identical conditions (e.g., 72-hour incubation, 10% FBS) .
  • Orthogonal assays : Confirm apoptosis induction via both flow cytometry (Annexin V) and caspase-3/7 luminescence .
  • Kinetic studies : Compare compound residence time on targets using Biolayer Interferometry (BLI) .

Example : A reported discrepancy in EC₅₀ values (0.8 vs. 3.1 µM) for cAMP inhibition was resolved by controlling forskolin concentrations .

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